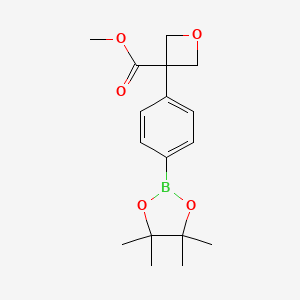
Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxetane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxetane-3-carboxylate is an organic compound with the molecular formula C16H21BO5. This compound is notable for its unique structure, which includes an oxetane ring and a boronic ester group. It is used in various fields of scientific research and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxetane-3-carboxylate typically involves the reaction of 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl oxetane-3-carboxylate with methyl magnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxetane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The oxetane ring can be reduced to form corresponding alcohols.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxetane-3-carboxylate is used in a wide range of scientific research applications, including:
Biology: As a probe in biological assays to study enzyme activities and protein interactions.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of drug candidates with boronic ester functionalities.
Mechanism of Action
The mechanism of action of Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxetane-3-carboxylate involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This reactivity is exploited in Suzuki-Miyaura cross-coupling reactions, where the compound acts as a boron source to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxetane-3-carboxylate is unique due to the presence of both an oxetane ring and a boronic ester group in its structure. This combination of functional groups provides it with distinct reactivity and stability, making it valuable in various synthetic applications .
Biological Activity
Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxetane-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanism insights, pharmacological effects, and relevant case studies.
Oxetanes and their derivatives have been shown to exhibit a variety of biological activities including:
- Antibacterial Effects: Compounds with oxetane rings have demonstrated activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
- Anticancer Properties: The incorporation of oxetanes in drug design has led to the development of compounds that can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction or cell cycle arrest.
- Pharmacokinetic Advantages: The structural strain in oxetanes can enhance solubility and permeability, improving the bioavailability of the drug candidates.
Case Studies and Research Findings
-
Antibacterial Activity:
A study evaluated the antibacterial properties of oxetane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited significant inhibition with minimum inhibitory concentrations (MICs) in the low micromolar range. The oxetane moiety was crucial for this activity as it contributed to the compound's overall lipophilicity and membrane permeability. -
Anticancer Activity:
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound induced apoptosis at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways leading to programmed cell death. -
Pharmacokinetic Studies:
Research indicated that compounds containing oxetane rings showed reduced clearance rates in liver microsomal assays compared to their non-oxetane counterparts. This suggests potential for reduced hepatotoxicity and improved therapeutic indices.
Data Tables
Properties
Molecular Formula |
C17H23BO5 |
|---|---|
Molecular Weight |
318.2 g/mol |
IUPAC Name |
methyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetane-3-carboxylate |
InChI |
InChI=1S/C17H23BO5/c1-15(2)16(3,4)23-18(22-15)13-8-6-12(7-9-13)17(10-21-11-17)14(19)20-5/h6-9H,10-11H2,1-5H3 |
InChI Key |
AZUGNSYXCLKAHA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(COC3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















